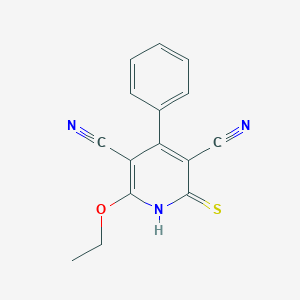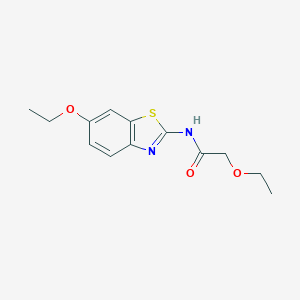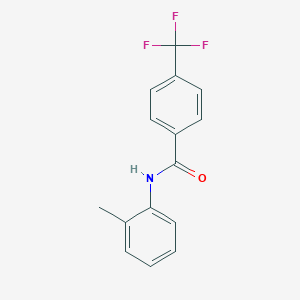![molecular formula C15H18N4S B262019 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPT belongs to the class of thiazole-containing compounds and has been studied for its potential therapeutic effects in various diseases.
Mecanismo De Acción
The exact mechanism of action of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act on multiple targets in the body. 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of enzymes involved in cancer cell growth and angiogenesis. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and cognitive-enhancing effects.
Biochemical and Physiological Effects:
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects in the body. In cancer research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of enzymes involved in cancer cell growth. In Alzheimer's disease research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In epilepsy research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic effects in various diseases, which makes it a promising compound for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic effects. Another direction is to study its effects in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research on the development of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drugs may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-amino-5-mercapto-3-propyl-1,2,4-triazole with 1-phenyl-1-bromo-3-propylpropane in the presence of a base. The reaction yields 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a white crystalline solid with a melting point of 165-167°C.
Aplicaciones Científicas De Investigación
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve cognitive function and reduce amyloid-beta plaque formation. In epilepsy research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticonvulsant effects.
Propiedades
Nombre del producto |
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C15H18N4S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-(1-phenylpropyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S/c1-3-8-13-16-17-15-19(13)18-14(20-15)12(4-2)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3 |
Clave InChI |
KJIXXVQNFXLPNL-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C(CC)C3=CC=CC=C3 |
SMILES canónico |
CCCC1=NN=C2N1N=C(S2)C(CC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
![N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
![Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
![3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
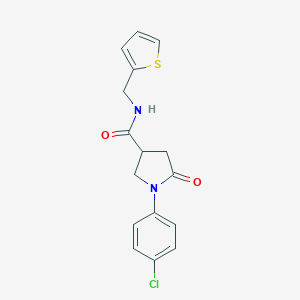
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
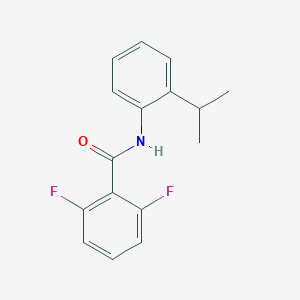
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
